molecular formula C24H24N2O4S B2691500 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide CAS No. 921827-02-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2691500
CAS No.: 921827-02-3
M. Wt: 436.53
InChI Key: APXSNLRMOPPIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via a carboxamide group to a methoxy-substituted benzofuran ring, with a tetrahydrofuran (THF)-methyl substituent. The benzothiazole core is known for its electron-deficient aromatic system, which can enhance intermolecular interactions in materials science or pharmacological contexts .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-7-methoxy-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-14-9-10-15(2)22-20(14)25-24(31-22)26(13-17-7-5-11-29-17)23(27)19-12-16-6-4-8-18(28-3)21(16)30-19/h4,6,8-10,12,17H,5,7,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXSNLRMOPPIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry, where they have shown promise as anticancer and antibacterial agents. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2S2C_{18}H_{20}N_{4}O_{2}S_{2}, with a molecular weight of approximately 388.5 g/mol. The compound features multiple functional groups, including a benzofuran moiety and a thiazole ring, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have been shown to inhibit the growth of ovarian carcinoma cells (Skov-3) and induce apoptosis in human hepatocellular carcinoma (HCC) cells . The mechanism behind this activity often involves the induction of apoptosis through the activation of caspases, which are critical markers for programmed cell death.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µM)Mechanism
Compound ASkov-310Apoptosis via caspase activation
Compound BHCC15DNA intercalation and apoptosis

Antibacterial Activity

In addition to anticancer properties, benzothiazole derivatives have demonstrated antibacterial effects. The presence of both thiazole and benzofuran moieties enhances their ability to interact with bacterial enzymes or membranes, potentially leading to bacterial cell death.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of similar benzofuran derivatives against neurotoxic agents such as Aβ42. Compounds exhibiting this property can inhibit Aβ42 aggregation, which is crucial in the context of Alzheimer's disease . The ability to modulate protein aggregation suggests that this compound may serve as a pharmacological tool in neurodegenerative disease research.

Case Studies

  • Study on Ovarian Carcinoma : A study demonstrated that a related compound inhibited Skov-3 cell proliferation by inducing apoptosis through caspase activation, suggesting a similar potential for this compound .
  • Neuroprotection Against Aβ42 : In vitro experiments showed that compounds with structural similarities could significantly reduce Aβ42-induced cytotoxicity in neuronal cell lines, indicating potential applications in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s benzothiazole and benzofuran moieties distinguish it from related heterocycles such as benzo-thiadiazoles () and triazoles (). For example:

  • Benzo-thiadiazoles (e.g., DTCPB, DTCTB): These feature a sulfur- and nitrogen-containing aromatic system, often paired with electron-withdrawing cyano (-CN) groups to enhance charge transport in organic semiconductors . In contrast, the target compound’s benzothiazole lacks such substituents but includes methyl groups (4,7-dimethyl), which may sterically hinder packing while increasing lipophilicity.
  • Triazoles () : 1,2,4-Triazole derivatives exhibit tautomerism (thione vs. thiol forms), impacting their reactivity and binding modes . The target compound’s rigid benzothiazole and benzofuran systems preclude tautomerism but offer planar aromaticity for π-π stacking.

Functional Group Analysis

  • Carboxamide vs. Thione/Cyan Groups : The carboxamide linker in the target compound provides hydrogen-bonding capacity, akin to the thione (C=S) group in triazoles . However, the thione’s electron-deficient nature (1250–1255 cm⁻¹ IR absorption) contrasts with the carboxamide’s C=O stretch (~1660 cm⁻¹), which is more polarized and conducive to dipole interactions.
  • Methoxy vs.

Spectral Characteristics

  • IR Spectroscopy : The absence of C=S (1243–1258 cm⁻¹) and presence of C=O (1663–1682 cm⁻¹) in the target compound differentiate it from triazole thiones .
  • NMR: The THF-methyl group’s protons would appear as distinct multiplets (δ ~3.5–4.0 ppm), unlike the aromatic signals of tolylamino groups in DTCPB .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Groups Notable IR Features (cm⁻¹)
Target Compound Benzothiazole-Benzofuran 4,7-Dimethyl, THF-methyl, Methoxy Carboxamide, Ether C=O (~1660), C-O (methoxy ~1250)
DTCPB () Benzo-thiadiazole Di-p-tolylamino, Cyano Cyano, Sulfur-Nitrogen C≡N (~2200), C-S (~680)
Triazole-3(4H)-thiones () 1,2,4-Triazole Phenylsulfonyl, Difluorophenyl Thione, Triazole C=S (~1250), NH (~3300)

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing benzothiazole-benzofuran hybrid scaffolds like this compound?

  • Methodological Answer : Synthesis typically involves coupling benzothiazole and benzofuran precursors via carboxamide linkages. Key steps include:

  • Nucleophilic substitution : Reacting benzothiazole-2-amines with activated carboxylic acids (e.g., benzofuran-2-carbonyl chloride) in aprotic solvents like DMF or acetonitrile under reflux .
  • Protecting group strategies : For example, methoxy and tetrahydrofuran-methyl groups may require temporary protection (e.g., using MEM or MOM groups) to prevent side reactions during coupling .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is commonly employed .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to distinguish benzothiazole (δ 7.2–8.1 ppm for aromatic protons), benzofuran (δ 6.8–7.5 ppm), and tetrahydrofuran-methyl groups (δ 3.4–4.2 ppm for oxymethylene protons) .
  • HRMS (ESI) : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy. For example, a calculated mass of 454.1528 g/mol would require experimental data within 454.1500–454.1550 .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of similar hybrids?

  • Methodological Answer :

  • Reaction monitoring : Use TLC or in-situ NMR to identify incomplete coupling steps. For example, reports yields as low as 9.5% for hexanamide derivatives, suggesting side reactions during acylation .
  • Solvent/temperature optimization : Replace high-boiling solvents (e.g., 1,4-dioxane) with polar aprotic solvents (e.g., DMF) to enhance reactivity at lower temperatures (e.g., 50°C vs. reflux) .
  • Catalyst screening : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may improve coupling efficiency for sterically hindered intermediates .

Q. What analytical approaches resolve contradictions in reported spectral data for structurally analogous compounds?

  • Methodological Answer :

  • Cross-validation : Compare NMR chemical shifts with databases (e.g., SDBS) or computational predictions (DFT calculations). For instance, notes discrepancies in aromatic proton shifts for chlorophenyl-substituted derivatives, attributed to solvent effects (DMSO-d6 vs. CDCl₃) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 7.0–8.0 ppm) to assign substituent positions unambiguously .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are inconclusive .

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., kinases or GPCRs). The tetrahydrofuran-methyl group may occupy hydrophobic pockets, as seen in benzofuran-based kinase inhibitors .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with experimental bioactivity data to prioritize synthetic targets .
  • DFT calculations : Predict metabolic stability by modeling oxidation sites (e.g., benzylic positions in tetrahydrofuran) .

Methodological Considerations Table

ChallengeStrategySupporting Evidence
Low reaction yieldsOptimize solvent (DMF), temperature (50°C), and catalyst (Pd/C)
Spectral ambiguity2D NMR (HSQC/COSY) and crystallography
Predicting bioactivityMolecular docking (AutoDock) and QSAR models
Purification complexityGradient flash chromatography (ethyl acetate/hexane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.